3-(Chloromethyl)quinuclidin-3-ol hydrochloride is a synthetic compound based on the quinuclidine scaffold. Quinuclidine derivatives, particularly quinuclidin-3-ol and its analogs, have attracted significant research interest due to their diverse biological activities [, , , ]. These activities primarily stem from their ability to interact with muscarinic and nicotinic acetylcholine receptors [, , ]. The presence of the chloromethyl group in 3-(chloromethyl)quinuclidin-3-ol hydrochloride introduces a reactive site for further chemical modifications, making it a valuable building block for synthesizing novel compounds with potential biological activities [, , ].
3-(Chloromethyl)quinuclidin-3-ol hydrochloride is a bicyclic organic compound with the molecular formula . It is classified as a nitrogen-containing heterocyclic compound, specifically a quinuclidine derivative. This compound is notable for its potential applications in medicinal chemistry and as a precursor in the synthesis of various pharmaceutical agents.
The compound can be derived from 3-quinuclidinol, which itself is synthesized through various methods including the Dieckmann condensation of suitable precursors. The hydrochloride form is commonly used in research and industrial applications due to its enhanced solubility and stability.
3-(Chloromethyl)quinuclidin-3-ol hydrochloride falls under the category of heterocyclic compounds with nitrogen atoms. Its unique structure and properties make it relevant in the field of organic synthesis and medicinal chemistry.
The synthesis of 3-(Chloromethyl)quinuclidin-3-ol hydrochloride typically involves several steps:
The reaction conditions, such as temperature, solvent choice, and reaction time, are critical for optimizing yield and purity. A typical synthesis might involve refluxing the reactants under controlled conditions followed by purification steps such as recrystallization.
The molecular structure of 3-(Chloromethyl)quinuclidin-3-ol hydrochloride features a bicyclic framework characteristic of quinuclidine derivatives. The specific arrangement includes:
3-(Chloromethyl)quinuclidin-3-ol hydrochloride can undergo various chemical reactions due to its functional groups:
The reactivity patterns depend significantly on the conditions applied (e.g., solvent, temperature) and can be utilized to synthesize more complex molecules.
The mechanism of action for compounds like 3-(Chloromethyl)quinuclidin-3-ol hydrochloride often involves interaction with biological targets such as neurotransmitter receptors or enzymes.
Research indicates that similar compounds exhibit significant activity in modulating cholinergic systems, which could lead to therapeutic applications in neuropharmacology.
Characterization techniques such as nuclear magnetic resonance spectroscopy (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) are commonly employed to confirm identity and purity.
3-(Chloromethyl)quinuclidin-3-ol hydrochloride has several potential applications:
The stereoselective synthesis of 3-(chloromethyl)quinuclidin-3-ol hydrochloride relies on chiral pool strategies and enzymatic asymmetric reduction. This bicyclic tertiary alcohol’s tert-chlorohydrin moiety introduces steric complexity, necessitating precise stereocontrol. Key oxidoreductases enable enantioselective reduction of 3-quinuclidinone precursors. For instance, Mycobacterium vanbaalenii reductase (UniProt ID A0R3R9) achieves >99% enantiomeric excess (ee) for (R)-3-quinuclidinol—a direct precursor to 3-(chloromethyl) derivatives—via a conserved substrate-binding motif (MQX₁REX₂X₃WEA) that positions the ketone for hydride transfer from NAD(P)H [6]. Structural analysis reveals residues M263, E267, and W269 within this motif form hydrogen bonds with the quinuclidinone nitrogen, enabling stereodifferentiation [6]. This enzymatic approach bypasses traditional resolution steps, improving atom economy.
Table 1: Enzymatic Efficiency in 3-Quinuclidinone Reduction
Enzyme Source | Specific Activity (U/mg) | Cofactor | ee (%) |
---|---|---|---|
Mycobacterium vanbaalenii | 18.9 | NADH | >99 |
Rhodotorula rubra | 15.7 | NADPH | >99.9 |
Microbacterium luteolum | 12.2 (QNR) | NADH | >99.9 |
NAD(P)H-dependent biocatalysis delivers high-purity chiral alcohols essential for 3-(chloromethyl)quinuclidin-3-ol synthesis. Rhodotorula rubra’s 3-quinuclidinone reductase (QNR) exemplifies this, converting 618 mM of 3-quinuclidinone to (R)-3-quinuclidinol (>99.9% ee) in 21 hours using glucose-driven cofactor regeneration [5]. The enzyme’s kinetic parameters ((Km) = 0.8 mM for 3-quinuclidinone; (k{cat}) = 15.7 s⁻¹) confirm high substrate affinity and catalytic efficiency. Directed evolution further optimized QNR’s thermostability, with mutant F238L increasing half-life at 40°C from 1.2 to 8.5 hours—critical for industrial scalability [5]. Whole-cell biocatalysts (e.g., E. coli expressing Rhodotorula QNR) tolerate elevated substrate loads (15% w/v, 939 mM), achieving 100% conversion without racemization [1] [5].
Asymmetric hydrogenation of ketone precursors provides a chemocatalytic route complementary to biocatalysis. Ru(II)-BINAP complexes hydrogenate 3-quinuclidinone hydrochloride at 15–50 bar H₂, yielding (R)-3-quinuclidinol with 88–97% ee [7] [10]. Chiral ligands like (S)-Xyl-SDP modify the metal’s coordination sphere, enabling enantioselective hydride transfer via N–H⋯O hydrogen bonding between the ligand’s ammonium proton and the substrate’s carbonyl oxygen. Despite moderate ee versus biocatalysis, this method supports multi-kilogram synthesis (e.g., 82% isolated yield at 97% ee) [7]. Recent advances utilize Ir-(P-OP) catalysts for dynamic kinetic resolution of racemic chlorohydrins, though substrate inhibition above 0.5 M limits volumetric productivity [7].
Table 2: Transition Metal Catalysts for 3-Quinuclidinone Hydrogenation
Catalyst System | Pressure (bar) | ee (%) | Turnover Frequency (min⁻¹) |
---|---|---|---|
Ru-(S)-Xyl-SDP | 15 | 97 | 0.16 |
Pd/C (heterogeneous) | 2 | Racemic | 0.21 |
Ir-(P-OP) | 10 | 95 | 0.43 |
In situ NADH regeneration is vital for economically viable biocatalysis. E. coli co-expressing Microbacterium luteolum’s QNR and Leifsonia sp. alcohol dehydrogenase (LSADH) uses 2-propanol as a sacrificial substrate to recycle NAD⁺ → NADH, reducing cofactor costs by >90% [1]. This system’s 2-propanol oxidation activity (1.0 U/mL broth) sustains reductase activity during 3-quinuclidinone reduction. Similarly, glucose dehydrogenase (GDH) co-expression with Rhodotorula QNR regenerates NADPH, driving 618 mM substrate conversion without exogenous cofactors [5] [6]. Dual-plasmid systems (e.g., pETDuet-QNR + pRSFDuet-LSADH) pose challenges in antibiotic selection; integrated constructs like pET28-bacC-LSADH resolve this but show lower activity (0.12 U/mL), highlighting a trade-off between genetic stability and efficiency [1].
Immobilization extends biocatalyst reusability and stabilizes tertiary structures. Polyethyleneimine-glutaraldehyde (PEI-GA) crosslinking coats E. coli cells expressing QNR/LSADH, enabling 10 reaction cycles with <5% activity loss at 939 mM 3-quinuclidinone [1]. The cationic PEI matrix enhances enzyme rigidity while mitigating substrate inhibition. Alternatively, carbon-black-immobilized hydrogenase and NAD⁺ reductase enable H₂-driven NADH recycling in continuous flow reactors. This system achieved >99% conversion of 50 mM quinuclidinone in a Coflore ACR reactor (2 bar H₂, 35°C) with a total turnover number (TTN) of 20,000 for NAD⁺—550× higher than Pd/C catalysts [10]. Dynamic flow mixing prevents particle sedimentation, maintaining reaction homogeneity at residence times of 30 minutes.
Table 3: Performance of Immobilized Biocatalysts
Immobilization Method | Reaction Format | Cycles/Stability | Productivity |
---|---|---|---|
PEI-GA crosslinking | Batch | 10 cycles (<5% activity loss) | 150 mg/mL/h |
Carbon-black enzymes | Continuous flow | 120 hours operational | TTN 20,000 (NAD⁺) |
Alginate-entrapped cells | Packed-bed reactor | 7 days | Space-time yield 8.2 g/L/h |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7